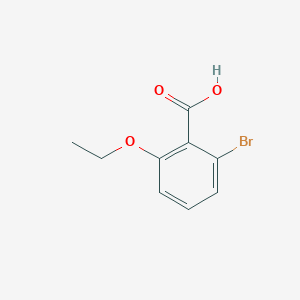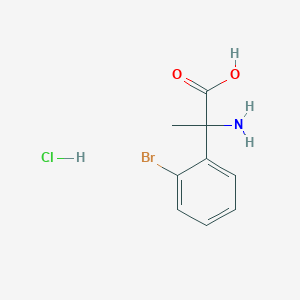
2-Bromo-6-ethoxybenzoic acid
Vue d'ensemble
Description
2-Bromo-6-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white crystalline powder and belongs to the class of benzoic acids . Researchers commonly employ this compound in studies related to organic synthesis , medicinal chemistry , and pharmaceuticals due to its unique molecular structure and intriguing biological properties1.
Synthesis Analysis
The synthesis of 2-Bromo-6-ethoxybenzoic acid involves introducing a bromine atom at the 2-position and an ethoxy group at the 6-position of the benzoic acid ring. Various synthetic routes exist, including bromination of the corresponding ethoxybenzoic acid or direct bromination of benzoic acid followed by ethoxylation. Detailed synthetic procedures can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-ethoxybenzoic acid consists of a benzene ring with a bromine atom at the 2-position and an ethoxy group at the 6-position . The presence of these functional groups significantly influences its chemical behavior and reactivity.
Chemical Reactions Analysis
- Bromination : The bromine atom in 2-Bromo-6-ethoxybenzoic acid can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr). This property makes it useful for further derivatization.
- Esterification : The ethoxy group allows for esterification reactions, enabling the synthesis of esters from this compound.
- Acid-Base Reactions : As a benzoic acid derivative, it can undergo acid-base reactions, affecting its solubility and stability.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature.
- Solubility : It may dissolve in specific solvents or exhibit limited solubility.
- Stability : Consideration of stability under various conditions is crucial for practical applications.
Applications De Recherche Scientifique
Organic Synthesis and Functionalization
2-Bromo-6-ethoxybenzoic acid and related compounds have been explored for their applications in organic synthesis, including the selective functionalization of C-H bonds in indoles, which is a crucial reaction for the construction of complex organic molecules. For instance, a study demonstrated the use of diversely substituted 2-arylbenzoic acids as proton shuttles in the direct arylation of indoles with bromobenzenes, where analogs of 2-Bromo-6-ethoxybenzoic acid showed superior yield and selectivity for this class of substrates (Jing-Jing Pi et al., 2018).
Intermediate for Pharmaceutical Synthesis
Compounds structurally related to 2-Bromo-6-ethoxybenzoic acid have been utilized as key intermediates in the synthesis of pharmaceuticals. An example includes the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis demonstrates the potential utility of halogenated benzoic acids in drug development processes (M. Salman et al., 2002).
Catalytic Oxidative Coupling
Halogenated benzoic acids, including 2-Bromo-6-ethoxybenzoic acid, can be used in catalytic oxidative coupling reactions to synthesize heterocyclic compounds. A study reported the efficient synthesis of isocoumarin derivatives through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with alkynes, showcasing the versatility of halogenated benzoic acids in creating complex molecular structures with potential applications in materials science and pharmaceuticals (M. Shimizu et al., 2009).
Environmental Biodegradation
Research into the biodegradation of halogenated aromatic compounds, including those similar to 2-Bromo-6-ethoxybenzoic acid, has shown that certain microbial strains can degrade halobenzoates. This has implications for environmental remediation, where such microbial processes can be harnessed to break down toxic compounds in polluted environments. A study on Pseudomonas aeruginosa outlined its ability to degrade 2-bromobenzoic acid, suggesting potential environmental applications for the bioremediation of halogenated organic pollutants (F. K. Higson & D. Focht, 1990).
Safety And Hazards
- Toxicity : Assessing toxicity is essential, especially if used in pharmaceutical research.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
Orientations Futures
- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.
- Derivatives : Explore derivatives with modified functional groups for enhanced properties.
- Applications : Assess its applicability in drug development, materials science, or other fields.
Propriétés
IUPAC Name |
2-bromo-6-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJFJVNWHCWVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)

![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)




![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)
